molecular formula C21H20N2O4 B14722213 2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol CAS No. 6628-55-3

2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol

Cat. No.: B14722213
CAS No.: 6628-55-3
M. Wt: 364.4 g/mol
InChI Key: DWKPLCIMDLWBSB-UHFFFAOYSA-N
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Description

2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring, a nitrophenyl group, and a naphthalen-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol typically involves the reaction of 2-nitrobenzaldehyde with morpholine and naphthalen-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires refluxing for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .

Scientific Research Applications

2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol is unique due to the combination of its morpholine ring, nitrophenyl group, and naphthalen-1-ol moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

CAS No.

6628-55-3

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

2-[morpholin-4-yl-(2-nitrophenyl)methyl]naphthalen-1-ol

InChI

InChI=1S/C21H20N2O4/c24-21-16-6-2-1-5-15(16)9-10-18(21)20(22-11-13-27-14-12-22)17-7-3-4-8-19(17)23(25)26/h1-10,20,24H,11-14H2

InChI Key

DWKPLCIMDLWBSB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=C(C3=CC=CC=C3C=C2)O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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